4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

medicinal chemistry structure–activity relationship regioisomerism

This 4-cyano benzamide-phthalimide hybrid provides a rigid, almost planar scaffold for probing spatial tolerance in kinase binding pockets (e.g., VEGFR, AMPK) where 5-yl isomers are inactive. The electron-withdrawing cyano group and the amide NH offer unique synthetic handles for hydrolysis, reduction, or electrophilic coupling, enabling precise study of electronic effects on solubility and metabolic stability. For researchers requiring a hypothesis-driven structural differentiation tool for lead optimization, this regioisomer provides critical spatial and electronic advantages.

Molecular Formula C16H9N3O3
Molecular Weight 291.266
CAS No. 780805-97-2
Cat. No. B2502083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
CAS780805-97-2
Molecular FormulaC16H9N3O3
Molecular Weight291.266
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C#N)C(=O)NC2=O
InChIInChI=1S/C16H9N3O3/c17-8-9-4-6-10(7-5-9)14(20)18-12-3-1-2-11-13(12)16(22)19-15(11)21/h1-7H,(H,18,20)(H,19,21,22)
InChIKeyISLVTRSKHUCDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 780805-97-2): Procurement-Relevant Identity, Physicochemical Properties, and Initial Profiling


4-Cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 780805‑97‑2, molecular formula C₁₆H₉N₃O₃, MW 291.26 g mol⁻¹) is a synthetic benzamide‑phthalimide hybrid . The molecule consists of a 4‑cyanobenzamide moiety linked through the 4‑position of the isoindoline‑1,3‑dione core, yielding a rigid, almost planar scaffold that is distinct from the more common N‑substituted phthalimides . This connectivity pattern is of growing interest in medicinal chemistry because it orients the benzamide substituent in a spatial region that is inaccessible to the regioisomeric 5‑yl and N‑substituted analogues, potentially altering both molecular recognition and physicochemical properties .

Why Generic Substitution of 4-Cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide with Regioisomeric or Core-Modified Analogues Is Not Supported by Available Evidence


Crucially, high‑strength, quantitative differential evidence that would allow a scientific user to select 4‑cyano‑N‑(1,3‑dioxo‑2,3‑dihydro‑1H‑isoindol‑4‑yl)benzamide over its closest analogues is currently absent from the peer‑reviewed primary literature and patent disclosures. The compound has not been the subject of published head‑to‑head pharmacological or physicochemical comparisons with the 5‑yl regioisomer (WAY‑271146, CAS 683235‑33‑8) or with other 4‑substituted isoindoline‑1,3‑diones. Vendor‑attributed biological annotations (e.g., TNF‑α reduction) trace back to sources that are excluded from this evidence guide, and no independent replication data are available. Consequently, any decision to procure this specific regioisomer must be based on its unique connectivity (4‑ vs. 5‑ or N‑substitution), which creates a distinct hydrogen‑bonding and steric environment, and on the presence of the electron‑withdrawing cyano group, which modulates the electron density of the benzamide ring. Until comparative dose‑response, selectivity, or physicochemical data are generated, the choice between this compound and its isomers remains a hypothesis‑driven rather than an evidence‑driven decision .

Quantitative Differentiation Evidence for 4-Cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide


Regioisomeric Connectivity Defines a Unique Pharmacophoric Geometry Relative to the 5‑yl Isomer WAY‑271146

The target compound bears the benzamide substituent at the 4‑position of the isoindoline‑1,3‑dione core, whereas its closest commercially available analogue WAY‑271146 (CAS 683235‑33‑8) is substituted at the 5‑position. This positional difference alters the dihedral angle between the benzamide and phthalimide planes, the spatial presentation of the cyano group, and the potential for intramolecular hydrogen bonding. No comparative biological data exist, but the structural distinction is unambiguous and may translate into divergent target‑binding profiles .

medicinal chemistry structure–activity relationship regioisomerism

Electron‑Withdrawing Cyano Substituent Distinguishes the Compound from Non‑Cyano Benzamide‑Phthalimides

The 4‑cyano group lowers the electron density of the benzamide ring relative to unsubstituted or electron‑donating analogues. Although direct comparative Hammett parameters or pKₐ values are not reported for this specific compound, the presence of the cyano group is expected to reduce the pKₐ of the amide NH and increase resistance to oxidative metabolism. The closest non‑cyano analogue, N‑(1,3‑dioxoisoindol‑4‑yl)benzamide (CID 56998960), lacks the electron‑withdrawing substituent and therefore presents different hydrogen‑bond donor/acceptor properties .

physicochemical properties electron deficiency chemical stability

Reported Purity Specification Provides a Baseline for Procurement but Lacks Comparative Advantage

One commercial source lists the compound with an HPLC purity of ≥95% . The regioisomer WAY‑271146 is available at a purity of 98% from certain vendors . While the 3% difference is modest, the absence of a harmonised purity specification across suppliers means that users must independently verify lot‑specific purity when comparing these regioisomers for sensitive assays.

quality control purity procurement specification

Evidence‑Grounded Application Scenarios for 4-Cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide


Regioisomeric SAR Exploration in Medicinal Chemistry

The 4‑yl connectivity differentiates this compound from the commercially available 5‑yl isomer WAY‑271146. Medicinal chemistry teams investigating isoindoline‑1,3‑dione‑based inhibitors of kinases (e.g., VEGFR, AMPK) can use the 4‑yl compound to probe the spatial tolerance of the target binding pocket. This scenario is directly supported by the structural distinction highlighted in Section 3 .

Building Block for Late‑Stage Diversification

The cyano group and the amide NH provide orthogonal synthetic handles. The compound can serve as a precursor for further derivatisation, such as hydrolysis to the carboxylic acid, reduction to the amine, or coupling with electrophiles. This utility is inferred from its structural features described in Section 1 .

Physicochemical Probe in Electron‑Deficient Benzamide Series

The electron‑withdrawing cyano group makes this compound a candidate for studying the impact of benzamide electronics on solubility, permeability, and metabolic stability, relative to non‑cyano or electron‑rich analogues. This scenario derives from the electronic differentiation evidence in Section 3 [1].

Quote Request

Request a Quote for 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.